Imaradenant

Immuno-Oncology Tumor Microenvironment Adenosine Signaling

Imaradenant, also known as AZD4635 or HTL1071, is a small molecule that acts as a potent, selective, and orally bioavailable antagonist of the adenosine A2A receptor (A2AR). It was discovered by Heptares Therapeutics and licensed to AstraZeneca for development in oncology.

Molecular Formula C15H11ClFN5
Molecular Weight 315.73 g/mol
CAS No. 1321514-06-0
Cat. No. B605764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImaradenant
CAS1321514-06-0
Synonymsimaradenant;  AZD-4635;  AZD 4635;  AZD4635;  HTL-1071;  HTL 1071;  HTL1071.
Molecular FormulaC15H11ClFN5
Molecular Weight315.73 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Cl)C2=C(N=C(N=N2)N)C3=CC=C(C=C3)F
InChIInChI=1S/C15H11ClFN5/c1-8-6-10(7-12(16)19-8)14-13(20-15(18)22-21-14)9-2-4-11(17)5-3-9/h2-7H,1H3,(H2,18,20,22)
InChIKeyNCWQLHHDGDXIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Imaradenant (CAS 1321514-06-0): A Potent, Selective Oral A2A Receptor Antagonist for Immuno-Oncology Research


Imaradenant, also known as AZD4635 or HTL1071, is a small molecule that acts as a potent, selective, and orally bioavailable antagonist of the adenosine A2A receptor (A2AR) . It was discovered by Heptares Therapeutics and licensed to AstraZeneca for development in oncology [1]. Imaradenant binds to the human A2AR with a Ki of 1.7 nM and demonstrates >30-fold selectivity over other adenosine receptor subtypes (A1, A2B, A3) . In functional assays, it inhibits adenosine-mediated cAMP production with IC50 values of 0.79, 10.0, and 142.9 nM in the presence of 0.1, 1, and 10 µM adenosine, respectively, confirming its competitive antagonism .

Imaradenant (AZD4635): Why Generic Substitution or Alternative A2A Antagonists Fail to Replicate Its Precise Preclinical and Clinical Profile


Imaradenant cannot be considered interchangeable with other adenosine A2A receptor antagonists, such as ciforadenant (CPI-444), taminadenant (NIR178), or the dual antagonist etrumadenant (AB928), due to key differences in molecular structure, receptor selectivity profile, potency in high adenosine environments, and distinct pharmacokinetic/metabolic properties [1]. For instance, its unique chiral scaffold and binding kinetics confer specific interactions with the A2AR [2], while its metabolism is primarily driven by CYP1A2, leading to significant inter-individual variability that directly impacts its clinical pharmacology [3]. These quantitative differences have profound implications for in vitro assay design, in vivo model dosing, and the interpretation of combination immunotherapy studies.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for Imaradenant (AZD4635) Against Key Comparators


Superior Functional Antagonism in High Adenosine Tumor Microenvironments

Imaradenant maintains potent functional antagonism even under high adenosine concentrations that mimic the immunosuppressive tumor microenvironment. In a cAMP inhibition assay, its IC50 value shifts from 0.79 nM at 0.1 µM adenosine to 142.9 nM at 10 µM adenosine, a 181-fold increase . This contrasts with taminadenant (NIR178), which antagonizes A2AR-mediated cAMP accumulation with a Kb of 72.8 nM and impedance responses with a Kb of 8.2 nM, but its performance under high adenosine pressure is not reported, suggesting potential loss of efficacy in adenosine-rich tumors .

Immuno-Oncology Tumor Microenvironment Adenosine Signaling

Uniquely Validated Mechanism of CD103+ Dendritic Cell Antigen Presentation Enhancement

Imaradenant is the only A2A antagonist with published evidence demonstrating a direct and unique mechanism of action involving the rescue and enhancement of CD103+ dendritic cell (DC) function and antigen cross-presentation [1]. This contrasts with other selective A2A antagonists like ciforadenant (CPI-444) or taminadenant, for which the primary reported mechanism is limited to direct T-cell rescue [2]. The dual antagonist etrumadenant (AB928) has shown effects on CAR T cell function but lacks this specific DC-centric mechanism [3].

Dendritic Cell Biology Antigen Cross-Presentation Cancer Immunotherapy

Defined Metabolic Profile by CYP1A2 Dictates PK and In Vivo Dosing Strategy

Mechanistic studies have identified CYP1A2 as the primary enzyme responsible for the metabolic clearance of imaradenant and the driver of pharmacokinetic differences between its enantiomers [1]. This is a critical point of differentiation from other A2A antagonists. For example, ciforadenant's metabolic pathway is less clearly defined in the public domain, while taminadenant is known to have a different scaffold (non-xanthine, non-furan) with undefined primary CYP involvement . This defined CYP1A2 dependence means that imaradenant's exposure is highly sensitive to CYP1A2 modulators (e.g., smoking, certain drugs) and genetic polymorphisms, which must be controlled for in vivo studies.

Drug Metabolism Pharmacokinetics CYP1A2

Clinical Efficacy in mCRPC: Phase II Data Defines a Specific Niche

Imaradenant has generated Phase II clinical data in combination with durvalumab (anti-PD-L1) or oleclumab (anti-CD73) in patients with metastatic castration-resistant prostate cancer (mCRPC) [1]. This provides a specific, human-derived efficacy and safety dataset that is not available for many other A2A antagonists in this indication. For example, ciforadenant's most advanced clinical data is in renal cell carcinoma (RCC), and etrumadenant's is in combination with other agents in various solid tumors [2].

Prostate Cancer Combination Immunotherapy Clinical Trials

Imaradenant (AZD4635) in Research: Optimal Use Cases Based on Quantitative Evidence


Investigating Dendritic Cell Antigen Cross-Presentation in the Adenosine-Rich Tumor Microenvironment

Given its unique, published mechanism of enhancing CD103+ DC antigen cross-presentation [1], imaradenant is the compound of choice for studies examining the intersection of adenosine signaling and dendritic cell biology. Its validated functional activity across a range of adenosine concentrations (IC50 0.79 to 142.9 nM) ensures that the compound will maintain antagonism in assays mimicking the adenosine-rich tumor milieu, a critical factor for reliable in vitro modeling . In vivo, its defined CYP1A2 metabolism [2] necessitates careful PK consideration, making it a valuable tool for understanding how metabolic variability impacts DC-mediated anti-tumor immunity.

Prostate Cancer Immunotherapy Combination Studies with Clinical Translation in Mind

Researchers focused on prostate cancer, particularly mCRPC, should prioritize imaradenant due to the availability of Phase II clinical data in combination with durvalumab and oleclumab [1]. This provides a crucial translational bridge: preclinical findings in prostate cancer models can be interpreted in the context of known clinical safety and efficacy signals, enhancing the predictive value of the research. The specific combination partners studied (PD-L1 and CD73 blockade) define a clear experimental path for mechanistic synergy studies.

Comparative A2A Antagonist Studies Focused on Metabolic Liability and Drug-Drug Interactions

Imaradenant's well-defined dependence on CYP1A2 for metabolism [1] makes it an ideal candidate for comparative studies with other A2A antagonists that may have different metabolic profiles. By using imaradenant as a reference compound, researchers can dissect how primary metabolic pathways influence in vivo exposure, efficacy, and potential for drug-drug interactions. This is particularly relevant for studies in preclinical models where CYP ortholog activity or co-administered agents may confound results.

Functional Assays Requiring High Adenosine Insensitivity

For in vitro assays where adenosine concentrations may be high (e.g., cell culture with exogenous adenosine, co-culture with ATP-releasing cells), imaradenant is a superior choice compared to taminadenant due to its well-characterized IC50 shift in the presence of increasing adenosine [1]. The availability of functional antagonism data at 10 µM adenosine allows researchers to confidently dose imaradenant to achieve target engagement, whereas the efficacy of other antagonists under these conditions is less defined, potentially leading to false-negative results or misinterpretation of pathway involvement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imaradenant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.